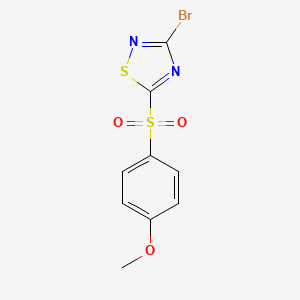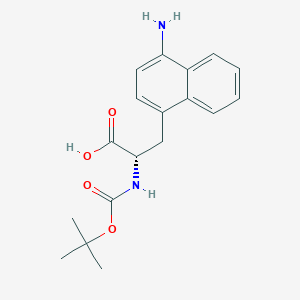![molecular formula C7H12ClN3 B1649132 [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine CAS No. 1172929-76-8](/img/structure/B1649132.png)
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Overview
Description
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine: is a chemical compound characterized by the presence of a pyrazole ring substituted with a chlorine atom and an amine group attached to a butyl chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Compounds with similar structures have been reported to exert various biological effects, such as anti-inflammatory, anti-cancer, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine typically involves the reaction of 4-chloro-1H-pyrazole with a butylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as palladium or copper may also be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to interact with various biological targets, including enzymes and receptors, which may lead to the development of new treatments for diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds. Its unique chemical structure makes it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in their substitution patterns and biological activities.
Pyrazole Derivatives: Other pyrazole derivatives may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness: What sets [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-2-7(3-9)11-5-6(8)4-10-11/h4-5,7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKYAFDSSHUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


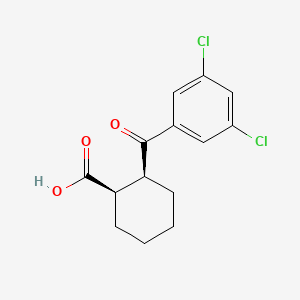
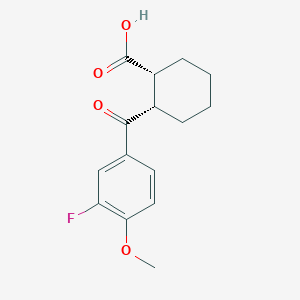
![[5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649067.png)
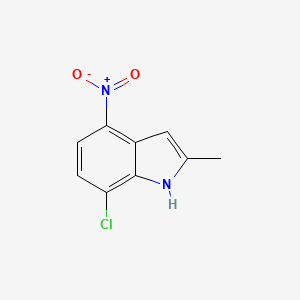
![[2-(3-Fluorophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649077.png)
![[2-(4-Cyanophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649079.png)
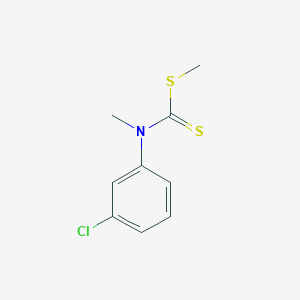


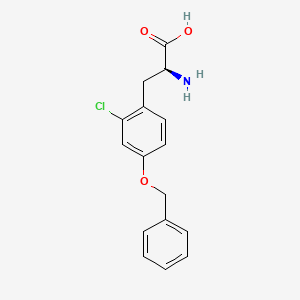
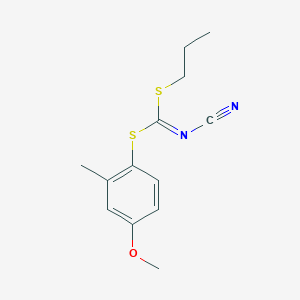
![[3-(2,4-Dichlorophenoxy)propyl]isopropyl-cyanocarbonimidodithioate](/img/structure/B1649099.png)
